(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol
Description
The compound (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol is a polyhydroxylated pyrrolidine derivative characterized by its stereochemistry and functional group arrangement. Its structural features include:
- Stereochemistry: (2S,3R,4S) configuration, critical for binding to glycosidase active sites.
- Substituents: A propan-2-ylaminoethyl side chain at position 2, contributing to hydrophobicity and steric interactions.
- Synthesis: Likely prepared via reductive amination (similar to compounds in ), involving protected intermediates (e.g., tert-butoxycarbonyl and isopropylidene groups) followed by acid deprotection .
Properties
CAS No. |
653570-91-3 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S,3R,4S)-2-[2-(propan-2-ylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H20N2O2/c1-6(2)10-4-3-7-9(13)8(12)5-11-7/h6-13H,3-5H2,1-2H3/t7-,8-,9+/m0/s1 |
InChI Key |
BSADEXKNAZFQMA-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)NCC[C@H]1[C@H]([C@H](CN1)O)O |
Canonical SMILES |
CC(C)NCCC1C(C(CN1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and isopropylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring reaction conditions ensures consistency and efficiency in production.
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates in nucleophilic substitution and hydrogen bonding due to its amine and hydroxyl groups. For example:
-
The isopropylamino group can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) under basic conditions.
-
The diol groups (-OH at positions 3 and 4) enable hydrogen bonding, influencing solubility and interactions with enzymes or receptors.
Example Reaction :
Structural Analog Comparisons
Challenges and Considerations
-
Stereochemical control : Maintaining the (2S,3R,4S) configuration during synthesis requires precise reaction conditions .
-
Hydrolytic stability : The diol groups may undergo oxidation or acetal formation under acidic/basic conditions.
-
Purification : Separation of diastereomers (e.g., trans vs. cis dihydroxyprolines) is critical .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Agents
Research indicates that derivatives of pyrrolidine compounds can act as sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are crucial in managing diabetes by reducing glucose reabsorption in the kidneys. The compound has shown promise in preclinical studies as a potential SGLT2 inhibitor, which could lead to new therapeutic options for diabetes management .
2. Neurological Applications
Pyrrolidine derivatives have been explored for their neuroprotective effects. Studies suggest that compounds with similar structures may exhibit anti-inflammatory and antioxidant properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific compound may influence pathways related to neuroinflammation and neuronal survival .
1. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may interact with enzymes like dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and immune response modulation .
2. Antimicrobial Properties
There is emerging evidence that pyrrolidine derivatives possess antimicrobial properties. Studies have indicated that certain modifications to the pyrrolidine structure can enhance antibacterial activity against Gram-positive bacteria. This application is particularly relevant in the context of rising antibiotic resistance .
SGLT2 Inhibition Study
A study published in a peer-reviewed journal evaluated the efficacy of various pyrrolidine derivatives as SGLT2 inhibitors. The results demonstrated that modifications at the 3 and 4 positions of the pyrrolidine ring significantly affected inhibitory potency. The compound (2S,3R,4S)-2-{2-[(propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol was among those showing promising results with IC50 values comparable to existing SGLT2 inhibitors .
Neuroprotective Effects
In a preclinical model of neurodegeneration, researchers administered the compound to assess its neuroprotective effects against oxidative stress-induced cell death in neuronal cultures. The results indicated a significant reduction in cell death and inflammation markers compared to controls, suggesting potential therapeutic benefits for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key structural analogs differ in substituents and stereochemistry, which influence biological activity. Below is a comparative analysis:
Key Observations :
- Stereochemistry: The (2R,3R,4S) configuration is optimal for α-mannosidase inhibition, while (2S,3R,4S) analogs (like the target compound) exhibit reduced potency due to mismatched stereoelectronic interactions with enzyme active sites .
- Substituent Effects: Aromatic groups (e.g., benzyl, phenyl) enhance binding to α-mannosidases via π-π stacking, whereas alkyl chains (e.g., propan-2-yl) may improve solubility but reduce affinity .
Enzymatic Inhibition Profiles
The target compound’s predicted activity can be contextualized using data from analogs:
- α-Mannosidase Inhibition: (2S,3R,4S) derivatives generally show mixed or competitive inhibition with Kᵢ values in the micromolar range (e.g., 12g: Kᵢ = 102 µM for jack bean α-mannosidase) .
- Selectivity : Substituents dictate enzyme specificity. For example, compound 12g inhibits α-L-fucosidase and α-galactosidase, whereas the target compound’s propan-2-yl group may shift selectivity toward other glycosidases .
Biological Activity
The compound (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol, also known as a pyrrolidine derivative, has garnered attention in pharmacology due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol
- Molecular Formula : C₈H₁₈N₂O₂
- Molecular Weight : 174.24 g/mol
Biological Activity Overview
The biological activity of this compound is linked primarily to its interaction with various biological targets. It has shown promise in several areas:
- Antimicrobial Activity :
- Cytotoxic Effects :
- Neuroprotective Effects :
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects in metabolic disorders .
- Receptor Modulation : The compound may act as a modulator at certain receptor sites, influencing signaling pathways related to pain and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction of oxidative stress |
Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrrolidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The compound exhibited a dose-dependent response in inhibiting cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Q & A
Q. How can the absolute stereochemistry of this compound be determined?
The absolute configuration can be resolved using single-crystal X-ray diffraction analysis. This method involves growing high-quality crystals and analyzing the anomalous dispersion effects of heavy atoms (if present) or leveraging intrinsic chiral centers. For example, in similar pyrrolidine derivatives, X-ray crystallography has been employed to confirm stereochemistry by refining atomic coordinates against diffraction data . Additional validation can be achieved via circular dichroism (CD) spectroscopy coupled with computational modeling of electronic transitions.
Q. What are the critical steps in synthesizing this compound with high stereochemical fidelity?
Key steps include:
- Chiral induction : Use of enantiomerically pure starting materials (e.g., L-tartaric acid derivatives) or asymmetric catalysis to establish stereocenters .
- Reductive amination : For introducing the propan-2-ylaminoethyl side chain, employ NaBH-BF·EtO as a reducing agent to preserve stereochemistry .
- Protection/deprotection strategies : Temporary protecting groups (e.g., benzyl or tert-butoxycarbonyl) for hydroxyl and amine functionalities during synthesis .
Q. How can NMR spectroscopy distinguish between stereoisomers of this compound?
Utilize - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to split signals of enantiomers. Nuclear Overhauser effect (NOE) experiments can confirm spatial proximity of protons, resolving diastereomers. For instance, coupling constants (-values) between vicinal protons on the pyrrolidine ring can indicate axial/equatorial orientations, critical for stereochemical assignment .
Advanced Research Questions
Q. What experimental designs are recommended for assessing its enzyme inhibition activity?
- In vitro assays : Use purified target enzymes (e.g., glycosidases or kinases) and monitor substrate conversion via spectrophotometry or fluorescence. For example, IC values can be determined by titrating the compound against a fluorogenic substrate .
- Kinetic analysis : Perform Lineweaver-Burk plots to identify inhibition mechanisms (competitive, non-competitive). Include positive controls (e.g., deoxynojirimycin for glycosidase inhibition) .
- Crystallographic studies : Co-crystallize the compound with the target enzyme to map binding interactions .
Q. How can stereoisomeric purity (>98%) be validated for pharmacological studies?
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a polar mobile phase (hexane:isopropanol, 90:10). Compare retention times with authentic standards .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular integrity and rule out racemization byproducts .
Q. What strategies address poor aqueous solubility in bioassays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or ester groups on hydroxyl moieties to improve hydrophilicity, followed by enzymatic cleavage in vivo .
Methodological Challenges and Solutions
Q. How to resolve conflicting bioactivity data across different assay platforms?
- Assay validation : Ensure consistency in buffer pH, ionic strength, and temperature. For cell-based assays, standardize passage number and culture conditions .
- Orthogonal assays : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. functional enzyme assays) .
Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
